molecular formula C7H8O<br>CH3C6H4OH<br>C7H8O B1677501 o-Cresol CAS No. 95-48-7

o-Cresol

Cat. No. B1677501
CAS RN: 95-48-7
M. Wt: 108.14 g/mol
InChI Key: QWVGKYWNOKOFNN-UHFFFAOYSA-N
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Patent
US04396783

Procedure details

A 500-ml flask is charged with 150 mls toluene, 100 mls methylisobutyl ketone, 40 mls of water and 20 g of titanium silicalite. To this slurry there are added 25 mls of 36% H2O2 while maintaining the temperature to 90° C. There are obtained 8.5 g of para cresol, 1.2 g of meta cresol, 1.9 g of ortho cresol, with a yield relative to H2O2 of 21%. 100 mls of such a solution are distilled and 4.2 g of cresols are obtained, with the following distribution of the isomers: 73.2% of para cresol, 10.34% of the meta isomer and 16.46% of the ortho isomer.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9]([CH2:11][CH:12]([CH3:14])[CH3:13])=[O:10].OO>[Ti].O>[CH:3]1[C:4]([OH:10])=[CH:5][CH:6]=[C:1]([CH3:7])[CH:2]=1.[CH:11]1[C:9]([OH:10])=[CH:8][CH:1]=[CH:13][C:12]=1[CH3:14].[C:1]1([CH3:7])[C:6]([OH:10])=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)CC(C)C
Name
Quantity
20 g
Type
catalyst
Smiles
[Ti]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
Name
Type
product
Smiles
C1=C(C=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04396783

Procedure details

A 500-ml flask is charged with 150 mls toluene, 100 mls methylisobutyl ketone, 40 mls of water and 20 g of titanium silicalite. To this slurry there are added 25 mls of 36% H2O2 while maintaining the temperature to 90° C. There are obtained 8.5 g of para cresol, 1.2 g of meta cresol, 1.9 g of ortho cresol, with a yield relative to H2O2 of 21%. 100 mls of such a solution are distilled and 4.2 g of cresols are obtained, with the following distribution of the isomers: 73.2% of para cresol, 10.34% of the meta isomer and 16.46% of the ortho isomer.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9]([CH2:11][CH:12]([CH3:14])[CH3:13])=[O:10].OO>[Ti].O>[CH:3]1[C:4]([OH:10])=[CH:5][CH:6]=[C:1]([CH3:7])[CH:2]=1.[CH:11]1[C:9]([OH:10])=[CH:8][CH:1]=[CH:13][C:12]=1[CH3:14].[C:1]1([CH3:7])[C:6]([OH:10])=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)CC(C)C
Name
Quantity
20 g
Type
catalyst
Smiles
[Ti]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
Name
Type
product
Smiles
C1=C(C=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04396783

Procedure details

A 500-ml flask is charged with 150 mls toluene, 100 mls methylisobutyl ketone, 40 mls of water and 20 g of titanium silicalite. To this slurry there are added 25 mls of 36% H2O2 while maintaining the temperature to 90° C. There are obtained 8.5 g of para cresol, 1.2 g of meta cresol, 1.9 g of ortho cresol, with a yield relative to H2O2 of 21%. 100 mls of such a solution are distilled and 4.2 g of cresols are obtained, with the following distribution of the isomers: 73.2% of para cresol, 10.34% of the meta isomer and 16.46% of the ortho isomer.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9]([CH2:11][CH:12]([CH3:14])[CH3:13])=[O:10].OO>[Ti].O>[CH:3]1[C:4]([OH:10])=[CH:5][CH:6]=[C:1]([CH3:7])[CH:2]=1.[CH:11]1[C:9]([OH:10])=[CH:8][CH:1]=[CH:13][C:12]=1[CH3:14].[C:1]1([CH3:7])[C:6]([OH:10])=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)CC(C)C
Name
Quantity
20 g
Type
catalyst
Smiles
[Ti]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
Name
Type
product
Smiles
C1=C(C=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04396783

Procedure details

A 500-ml flask is charged with 150 mls toluene, 100 mls methylisobutyl ketone, 40 mls of water and 20 g of titanium silicalite. To this slurry there are added 25 mls of 36% H2O2 while maintaining the temperature to 90° C. There are obtained 8.5 g of para cresol, 1.2 g of meta cresol, 1.9 g of ortho cresol, with a yield relative to H2O2 of 21%. 100 mls of such a solution are distilled and 4.2 g of cresols are obtained, with the following distribution of the isomers: 73.2% of para cresol, 10.34% of the meta isomer and 16.46% of the ortho isomer.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9]([CH2:11][CH:12]([CH3:14])[CH3:13])=[O:10].OO>[Ti].O>[CH:3]1[C:4]([OH:10])=[CH:5][CH:6]=[C:1]([CH3:7])[CH:2]=1.[CH:11]1[C:9]([OH:10])=[CH:8][CH:1]=[CH:13][C:12]=1[CH3:14].[C:1]1([CH3:7])[C:6]([OH:10])=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)CC(C)C
Name
Quantity
20 g
Type
catalyst
Smiles
[Ti]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
Name
Type
product
Smiles
C1=C(C=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.